molecular formula C14H9Br2ClO2 B2575367 3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 443125-25-5

3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde

Cat. No. B2575367
CAS RN: 443125-25-5
M. Wt: 404.48
InChI Key: MEEOHZQAVGYDLN-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is a chemical compound with the formula C14H9Br2ClO2 and a molecular weight of 404.48 . It is used in various scientific research applications, ranging from organic synthesis to medicinal chemistry.


Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Synthesis and Structural Analysis

One area of research involves the synthesis of complex compounds utilizing 3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde as a precursor or component in the reaction process. For example, Xiao-Ya Wang et al. (2008) synthesized a compound by reacting 3,5-dibromo-2-hydroxy-benzaldehyde with 4-hydroxy-benzohydrazide, leading to the formation of a Schiff base unit. This research highlights the compound's utility in creating structures with potential applications in materials science and molecular engineering (Wang, Cao, & Yang, 2008).

Chemical Reactivity and Applications

Research also delves into the chemical reactivity of related compounds, providing insights into how 3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde might be used in synthesis and chemical transformations. For instance, the study by Zhongzhou Li et al. (2014) developed a method for oxidizing benzyl alcohols to benzaldehydes using dibromo-5,5-dimethylhydantoin, demonstrating the potential of brominated compounds in facilitating chemical reactions that are relevant to the pharmaceutical and chemical industries (Li, Zhu, Bao, & Zou, 2014).

Catalysis and Oxidation Processes

Further research into the application of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, as explored by Rajesh Sharma et al. (2012), provides a context for understanding how derivatives of 3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde might be used in catalysis and the improvement of chemical processes. This study highlights the importance of such compounds in developing new catalysts with enhanced oxidative properties, with potential applications across cosmetics, perfumery, and food industries (Sharma, Soni, & Dalai, 2012).

Material Science and Engineering

The compound's relevance extends into material science and engineering, where its derivatives are utilized in synthesizing new materials with unique properties. The synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives by H. Bi (2015) exemplify the broader applications of such chemicals in creating molecules with specific functions, potentially including therapeutic agents (Bi, 2015).

properties

IUPAC Name

3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEOHZQAVGYDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde

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